molecular formula C10H20N2 B102171 4,4'-Bipiperidine CAS No. 15336-72-8

4,4'-Bipiperidine

Cat. No. B102171
CAS RN: 15336-72-8
M. Wt: 168.28 g/mol
InChI Key: PRNRUOJLUPUJDN-UHFFFAOYSA-N
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Description

4,4'-Bipiperidine derivatives are a group of heterocyclic compounds that have gained attention due to their multifunctional nature and potential applications in various fields of research and technology. These derivatives are known for their redox activity and electrochromic properties, which make them suitable for use in materials and compounds that exhibit interesting phenomena such as chromism. The derivatives, including viologens and monoquats, are responsive to solvents, mediums, and environmental changes, making them valuable in novel applications .

Synthesis Analysis

The synthesis of this compound derivatives and related compounds involves several methods. One approach is the palladium/copper(I)-cocatalyzed Negishi coupling, which allows for the direct synthesis of 4-arylpiperidines. This method involves the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, providing a general procedure for the synthesis of these compounds . Additionally, the synthesis of aminomethylated fluoropiperidines, which are important as bifunctional building blocks for pharmaceuticals, involves the regioselective bromofluorination of certain piperidine precursors .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their function. For instance, the co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibit synthon polymorphism and pseudopolymorphism, indicating the distinct structural roles of the bipyridine nitrogen atoms . Moreover, rigid, cross-conjugated macrocycles have been synthesized as cyclic alternatives to 4,4'-bipyridines, demonstrating the importance of molecular structure in supramolecular chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound derivatives are influenced by their interaction with enzymes such as cytochrome P450s. For example, 4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. Molecular interactions and the reactivity of side chain hydrogens are critical for the direction of catalysis, which is important for drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are characterized by various spectroscopic techniques. Studies using FT-IR, FT-Raman, and UV spectroscopy, along with density functional methods, have provided insights into the molecular structure, vibrational spectra, and electronic properties of these compounds. For instance, the analysis of 4-Hydroxypiperidine revealed the occurrence of intra-molecular charge transfer and the importance of hyperconjugative interactions for molecular stability . Similarly, the vibrational spectra and NBO analysis of 4-Aminomethylpiperidine confirmed the presence of intra-molecular hydrogen bonds and electron delocalization .

Scientific Research Applications

Tyrosinase Inhibition

4,4'-Bipiperidine derivatives have been synthesized and tested as tyrosinase inhibitors, showing potent inhibition, particularly with 4′-methylbenzyl substitution. These compounds are considered leads for future drug design. Molecular dynamics simulations and molecular mechanics force field (MMFF) approaches were used to calculate important QSAR molecular descriptors, demonstrating the compound's potential in medicinal chemistry (Khan et al., 2005).

Magnetic Properties in Coordination Chemistry

The reaction of this compound with copper(II) bromide in aqueous HBr led to the formation of salts with unique crystal structures and magnetic properties. These compounds demonstrate different behaviors supported by the two-halide superexchange pathway, offering insights into coordination chemistry and materials science (Wikaira et al., 2016).

Building Blocks for Responsive Compounds and Materials

Mono- and di-quaternized 4,4'-bipyridine derivatives, including those derived from this compound, have found numerous applications across various disciplines. These derivatives are characterized by their redox activity and electrochromic aptitude, making them critical in developing multifunctional, chromic materials/compounds that respond to the solvent/medium and the environment (Papadakis, 2019).

Catalysis in Organic Synthesis

This compound-based complexes have been used as catalysts in various organic reactions, including olefin epoxidation with hydrogen peroxide and the enantioselective Henry reaction. These applications highlight the compound's significance in enhancing reaction efficiency and selectivity in synthetic chemistry (Mikhalyova et al., 2012); (Noole et al., 2010).

Water Treatment Technology

A loose, negatively charged nanofiltration membrane with tailored selectivity for removing perfluoroalkyl substances was fabricated using a mix of piperazine and bipiperidine. This innovative application demonstrates the compound's potential in developing advanced water treatment technologies (Boo et al., 2018).

Safety and Hazards

4,4’-Bipiperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is currently no information available on the future directions of 4,4’-Bipiperidine .

Relevant Papers Relevant papers on 4,4’-Bipiperidine include a review on Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials .

properties

IUPAC Name

4-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNRUOJLUPUJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352918
Record name 4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15336-72-8
Record name 4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bipiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4,4'-bipiperidine's interaction with its target varies depending on the application. For instance, as a ligand in perovskite solar cells, it embeds within 3D perovskites, facilitating the formation of 2D-3D perovskite materials. This passivation reduces defect states within the perovskite layer, ultimately improving both photovoltaic performance and device stability []. In contrast, as a building block for NK1 receptor antagonists like casopitant, this compound contributes to the molecule's binding affinity for the NK1 receptor. This binding interaction disrupts the neurokinin signaling pathway, potentially offering therapeutic benefits in conditions like major depressive disorders [].

ANone: this compound has the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. While the provided research doesn't delve into detailed spectroscopic characterization, it's worth noting that this compound can exist in different conformations due to the flexibility of the piperidine rings. Techniques like NMR spectroscopy could be employed to elucidate its conformational preferences and structural details in solution.

A: this compound demonstrates good stability when incorporated into perovskite solar cells, contributing to enhanced device longevity []. In polyimide-clay nanocomposites, this compound dihydrochloride acts as an effective organoclay modifier. This modification leads to improved tensile properties, enhanced thermal behavior, and increased solvent resistance in the resulting nanocomposite films [].

A: While this compound itself might not be a catalyst, it plays a crucial role in catalytic systems. For example, it serves as a supporting material for colloidal rhodium catalysts used in the hydrogenation of paraquat. Notably, catalysts supported on this compound exhibit enhanced activity compared to unsupported counterparts, highlighting its significance in influencing catalytic performance [].

A: Computational studies employing density functional theory (DFT) have been conducted on this compound-containing complexes. These calculations provide insights into the geometry and electronic properties of these complexes, offering valuable information for understanding their behavior and interactions [, ].

A: Research on ditercalinium, a DNA bis-intercalator, highlights the crucial role of the this compound linker in its antitumor activity. Modifications to this linker, such as introducing additional methylene groups, significantly impact the compound's pharmacological properties. While adding one methylene group retains antitumor activity, further additions diminish or abolish it, suggesting a delicate balance between linker flexibility and biological activity []. In another study, methyl substitutions on the 7H-pyridocarbazole monomers and dimers, linked by 4,4′-bipiperidine, resulted in modified DNA binding affinities and antitumor activities. Notably, methyl substitutions at specific positions led to active monomers and dimers with improved therapeutic indices compared to the unsubstituted parent compounds [].

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